4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one
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Overview
Description
4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones It is characterized by the presence of hydroxy and methoxy functional groups attached to phenyl rings, which are further connected to a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with a chromen-2-one precursor. One common method involves the use of a base-catalyzed aldol condensation reaction followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one.
Reduction: Formation of 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chroman-2-one.
Substitution: Formation of 4-(4-hydroxyphenyl)-3-(4-substituted phenyl)-2H-chromen-2-one.
Scientific Research Applications
4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The chromen-2-one core can interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-3-phenyl-2H-chromen-2-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(4-Methoxyphenyl)-3-phenyl-2H-chromen-2-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)chroman-2-one: Reduced form of the chromen-2-one core, which may alter its chemical properties and biological effects.
Uniqueness
4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
CAS No. |
3449-31-8 |
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Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C22H16O4/c1-25-17-12-8-15(9-13-17)21-20(14-6-10-16(23)11-7-14)18-4-2-3-5-19(18)26-22(21)24/h2-13,23H,1H3 |
InChI Key |
UQQONGPTWUTIEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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